(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, commonly referred to as BTPBA, is an important boronic acid that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Application 1: Design and Synthesis of Fluorescent Probes
- Summary of the Application : The compound has been used in the design and synthesis of highly tunable bimane-based fluorescent probes . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application or Experimental Procedures : The probes were designed and synthesized based on the underexplored bimane scaffold . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application 2: Synthesis of Trifluoromethyl Ethers
- Summary of the Application : The compound is used in the synthesis of trifluoromethyl ethers . Trifluoromethyl ethers are increasingly being used in pharmaceutical research and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application or Experimental Procedures : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The synthesis, properties, and reactivity of this important substituent are being explored .
- Results or Outcomes : The number of structures bearing an OCF3-substituent has more than doubled from 2004 to 2007 (from 30,000 to 74,514). They are documented in 18,000 literature references, most being patent applications (~11,000), but also in close to 7000 research articles .
Application 3: Catalyst for Dehydrative Amidation
- Summary of the Application : The compound is used as a catalyst for dehydrative amidation between carboxylic acids and amines .
- Methods of Application or Experimental Procedures : The ortho-substituent of boronic acid plays a key role in preventing the formation of mixed anhydrides .
- Results or Outcomes : 2,4-Bis (trifluoromethyl)phenylboronic acid is a highly effective catalyst for this reaction .
Application 4: Nucleophilic Peptide Arylation
- Summary of the Application : The compound is used in the nucleophilic peptide arylation . This process provides a route to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
- Results or Outcomes : Employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
Application 5: Synthesis of Fluorinated Compounds
- Summary of the Application : The compound is used in the synthesis of fluorinated compounds . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application or Experimental Procedures : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The synthesis, properties, and reactivity of this important substituent are being explored .
- Results or Outcomes : There has been an enormous increase in the use of fluorine containing compounds for medicinal applications . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Future Directions
properties
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMWAKVUHCRAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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